Technical Monograph: 1,3-Dibromoacetone-2-13C in Structural Proteomics and NMR
Technical Monograph: 1,3-Dibromoacetone-2-13C in Structural Proteomics and NMR
Topic: 1,3-Dibromoacetone-2-13C CAS number and molecular weight Content Type: In-depth technical guide.
[1]
Executive Summary
1,3-Dibromoacetone-2-13C (DBA-2-13C) is a specialized isotopologue of the bifunctional alkylating agent 1,3-dibromoacetone.[1] Distinguished by the incorporation of a stable Carbon-13 isotope at the carbonyl (C2) position, this compound serves as a critical tool in structural biology and drug development. It functions primarily as a rigid, short-spacer cross-linker for cysteine residues, enabling the stabilization of transient protein-protein interactions (PPIs) and the precise elucidation of active site geometries via NMR spectroscopy.
This guide provides a definitive physicochemical profile, synthesis workflows, and application protocols for DBA-2-13C, designed for researchers requiring high-fidelity structural data.[1]
Part 1: Physicochemical Identity & Specifications[2][3]
The correct identification of isotopically labeled compounds is critical to avoid experimental error. Unlike its unlabeled parent (CAS 816-39-7) or the fully labeled analog (13C3), the 2-13C variant has a distinct registry.[1]
Table 1: Chemical Specification Profile
| Parameter | Specification | Notes |
| Chemical Name | 1,3-Dibromoacetone-2-13C | Also known as 1,3-Dibromo-2-propanone-2-13C |
| CAS Number | 1190006-20-2 | Distinct from unlabeled (816-39-7) |
| Molecular Formula | C₂¹³CH₄Br₂O | Contains one ¹³C atom at position 2 |
| Molecular Weight | 216.86 g/mol | Calculated: 216.8632 g/mol |
| Appearance | Clear to yellowish liquid/solid | Low melting point (~29–30°C); often solidifies in cold storage |
| Solubility | Acetone, Chloroform, DCM | Hydrolytically unstable; store in anhydrous conditions |
| Isotopic Purity | ≥ 99 atom % ¹³C | Critical for NMR signal-to-noise ratio |
Molecular Weight Calculation (High-Precision)
For mass spectrometry (MS) applications, the precise monoisotopic mass is required:
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¹²C (2 atoms): 24.00000 Da[1]
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¹³C (1 atom): 13.00335 Da[1]
-
¹H (4 atoms): 4.03130 Da[1]
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⁷⁹Br (2 atoms): 157.83600 Da (Note: Br has isotopes 79/81; this is for the lightest isotopologue)
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¹⁶O (1 atom): 15.99491 Da[1]
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Exact Mass: ~214.86 Da (for 79Br2 isotopologue)[1]
-
Average Molar Mass: 216.86 g/mol (using standard atomic weights).[1][2]
Part 2: Synthesis & Production Logic
The synthesis of DBA-2-13C requires the controlled bromination of Acetone-2-13C.[1] Direct bromination is often non-selective, yielding mono-, di-, and tri-brominated species.[1] A "Green Synthesis" approach utilizing halogen exchange is often preferred for higher purity and yield, minimizing hazardous waste.[1]
Workflow Diagram: Synthesis Pathways
The following diagram outlines the logical flow from the isotopic precursor to the purified cross-linker.
Figure 1: Comparison of Direct Bromination vs. Halogen Exchange synthesis routes.[1] Route B is preferred for laboratory-scale isotopic synthesis to maximize yield of the expensive ¹³C precursor.
Protocol: Halogen Exchange (Recommended)
This method avoids the difficult separation of poly-brominated species common in direct bromination.[1]
-
Precursor: Start with 1,3-Dichloroacetone-2-13C (commercially available or synthesized via chlorination).[1]
-
Reagent: Lithium Bromide (LiBr), anhydrous (3.5 equivalents).[1]
-
Solvent: Dichloromethane (DCM) / Acetone (10:1 ratio).
-
Condition: Reflux at 40°C for 1.5 hours.
-
Workup: The equilibrium shifts toward the bromo-derivative due to solubility differences. Filter, evaporate solvent, and recrystallize from ether/hexane.[1]
Part 3: Applications in Drug Development & Proteomics
Cysteine Cross-linking (The "Staple" Mechanism)
DBA-2-13C is a bifunctional electrophile. It reacts specifically with thiols (sulfhydryl groups) of cysteine residues to form stable thioether bonds.[1]
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Linker Length: ~5 Å (rigid 3-carbon bridge).[1]
-
Specificity: High specificity for Cys over Lys at physiological pH (6.5–7.5).[1]
-
Mechanism: Two sequential S_N2 reactions.[1]
Why use the ¹³C analog? In NMR-based structural biology, the ¹³C label at the carbonyl carbon provides a distinct probe. Upon cross-linking, the chemical shift of the C2 carbon changes predictably. This allows researchers to:
-
Verify the formation of the cross-link.
-
Measure distances between the cross-linked helices or domains using ¹³C-edited NOESY experiments.
-
Monitor the folding transition state of proteins (e.g., Ubiquitin) by tracking the specific ¹³C signal.
Diagram: Protein Cross-linking Mechanism
Figure 2: Step-wise mechanism of cysteine bridging.[1] The ¹³C label allows for direct NMR monitoring of the final 'stapled' state.
Histone Ubiquitination Mimicry
A primary application of DBA is the synthesis of ubiquitinated histone analogues.[3] Native isopeptide bonds are difficult to synthesize chemically.[1] DBA creates a "bis-thio-acetone" linkage that mimics the geometry of the native isopeptide bond between Ubiquitin (C-term mutant) and Histone (Lys->Cys mutant).[1]
-
Advantage: The DBA linkage is resistant to deubiquitinases (DUBs), creating stable substrates for drug screening against epigenetic targets.
Part 4: Safety & Handling Protocols (Lachrymator)
CRITICAL WARNING: 1,3-Dibromoacetone is a potent lachrymator (tear gas agent).[1] It causes severe eye, skin, and respiratory irritation.[1]
Handling Protocol
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Engineering Controls: ALWAYS handle inside a certified chemical fume hood.[1]
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.[1]
-
Neutralization: Prepare a beaker of 10% Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate.[1] In case of a spill, cover the area with this solution to quench the alkylating capability.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound degrades in moisture, releasing HBr (corrosive gas).
References
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e-Biochem . (n.d.).[1] 1,3-Dibromoacetone-2-13C Product Data. Retrieved from (Verifying CAS 1190006-20-2).[1]
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US Biological . (n.d.).[1] 1,3-Dibromoacetone-[2-13C] Data Sheet. Retrieved from (Confirming CAS and usage).[1]
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Morgan, M. T., et al. (2016).[1] "One-Pot Synthesis of a Bis-Thio-Acetone Linked Ubiquitinated Histones Using 1,3-Dibromoacetone". ChemBioChem. (Describes the cross-linking application).
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Sosnick, T. R., et al. (2007).[1][4] "Intra-molecular cross-linking evaluated as a structural probe of the protein folding transition state".[4] Biochemistry. Retrieved from (Describes mechanistic utility in folding studies).[1][4]
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Huang, Z., et al. (2024).[1][5] "Green Synthesis of 1,3-Dibromoacetone Using Halogen Exchange Method". University Chemistry.[1] (Describes the LiBr/DCM synthesis route).
Sources
- 1. 1,3-Dibromo-2-propanone | C3H4Br2O | CID 69952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dibromoacetone-2-13C_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Intra-molecular cross-linking evaluated as a structural probe of the protein folding transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
